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Compound of Interest

Compound Name: Nudifloside D

Cat. No.: B1164390

CAS Number: 454212-54-5

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Nudifloside D is a secoiridoid glucoside isolated from the plant Callicarpa nudiflora.[1] This
technical guide provides a comprehensive overview of its chemical properties, biological
activities, and mechanism of action, with a focus on its potential as a therapeutic agent. The
information presented herein is intended to support researchers, scientists, and drug
development professionals in their exploration of Nudifloside D.

Chemical and Physical Properties

Nudifloside D is a complex natural product with the molecular formula C27H42013 and a
molecular weight of 574.62 g/mol .[1] Its chemical structure has been elucidated through
spectroscopic analysis.

Table 1: Chemical and Physical Properties of Nudifloside D
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Property Value Reference
CAS Number 454212-54-5 [1]
Molecular Formula C27H42013 [1]
Molecular Weight 574.62 g/mol [1]
Appearance Yellow gel [1]

Spectroscopic Data

The structure of Nudifloside D has been confirmed by nuclear magnetic resonance (NMR)
spectroscopy. The key 1H and 13C NMR spectral data are summarized below.

Table 2: *H and 3C NMR Spectroscopic Data for Nudifloside D (in CDsOD)
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Position 13C (oc¢) 'H (6H, mulit., J in Hz)

1 98.9 5.88 (d, J=1.8)

3 152.9 7.45 (s)

4 110.1

5 30.1 2.95 (m)

6 37.1 1.85 (m), 1.95 (m)

7 131.2 5.35 (br s)

8 129.5

9 47.9 2.35 (m)

10 47.1 2.15 (m)

11 71.2 4.15 (dd, J=10.2, 2.4)

1 99.9 4.65(d, J=7.8)

2' 74.5 3.20 (dd, J=8.4,7.8)

3 77.9 3.38(t,J=8.4)

4 71.6 3.28 (t,J=8.4)

5' 78.1 3.35(m)

5 62.8 3.65(dd, J=12.0,5.4), 3.88
(dd, J =12.0, 2.4)

OMe-4 51.8 3.75 (s)

Ester Moiety

1" 168.5

2" 65.1 4.10 (m), 4.25 (m)

3" 39.5 2.10 (m)

4" 24.1 1.25 (m)

5" 70.1 3.55 (m)
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6" 20.9 1.15(d, J = 6.6)
7" 17.5 0.95 (d, J = 6.6)
8" 61.9 3.45 (m)

9" 23.5 1.10 (d, J = 6.0)

Data adapted from Mei et al., 2009.[1]

Biological Activities and Mechanism of Action

Nudifloside D exhibits significant biological activities, primarily the inhibition of endothelial-to-
mesenchymal transition (EndoMT) and angiogenesis.[2][3] These processes are crucial in
various physiological and pathological conditions, including cancer progression and metastasis.

The primary mechanism of action of Nudifloside D is the suppression of Ezrin
phosphorylation.[2] Ezrin is a key protein that links the plasma membrane to the actin
cytoskeleton and is involved in cell adhesion, migration, and signal transduction. By inhibiting
the phosphorylation of Ezrin, Nudifloside D disrupts the signaling cascades initiated by growth
factors such as Transforming Growth Factor-beta 1 (TGF-31) and Vascular Endothelial Growth
Factor (VEGF).[2][4]

Inhibition of Endothelial-to-Mesenchymal Transition
(EndoMT)

EndoMT is a process where endothelial cells lose their characteristic properties and acquire a
mesenchymal phenotype, leading to increased motility and invasiveness.[5] TGF-1 is a potent
inducer of EndoMT. Nudifloside D has been shown to:

« Inhibit TGF-B1-induced migration and invasion of endothelial cells.[2]
e Suppress the TGF-B1-induced reorganization of the F-actin cytoskeleton.[2]

o Reverse the changes in the expression of EndoMT markers, including the upregulation of a-
smooth muscle actin (a-SMA) and the downregulation of VE-cadherin.[3]
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Inhibition of Angiogenesis

Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and
metastasis and is primarily driven by VEGF.[6] Nudifloside D demonstrates anti-angiogenic

properties by:
« Inhibiting VEGF-induced tube formation of endothelial cells in vitro.[2]

e Suppressing microvessel sprouting in the rat aortic ring assay.[2]

Quantitative Data

The biological activities of Nudifloside D have been quantified in various assays.

Table 3: Quantitative Biological Data for Nudifloside D
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Cell
Activity Assay . Result Reference
Line/System
K562 (human
o chronic ICs0 = 20.7
Cytotoxicity MTT assay [1]
myelogenous pg/mL
leukemia)
EA.hy926 o
) Significant
S Transwell endothelial cells o
Anti-migration S inhibition at 5 [3]
migration assay (TGF-p1
) and 20 uM
induced)
EA.hy926 o
] Significant
o ) Transwell endothelial cells o
Anti-invasion ] ) inhibition at 5 [3]
invasion assay (TGF-B1
) and 20 uM
induced)
Significant
_ , EA.hy926 _ _
Anti- Tube formation disruption of tube

angiogenesis

assay

endothelial cells
(VEGF induced)

formation at 5
and 20 uM

Anti-

angiogenesis

Rat aortic ring

assay

Rat aorta (VEGF

induced)

Significant
reduction in
microvessel
sprouting at 20
UM

[2]

Signaling Pathways

Nudifloside D exerts its biological effects by modulating key signaling pathways involved in

cell motility and angiogenesis. The central point of its action is the inhibition of Ezrin

phosphorylation.

TGF-B1 Signaling and EndoMT
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Caption: Nudifloside D inhibits TGF-B1-induced EndoMT by blocking Ezrin phosphorylation.
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Caption: Nudifloside D inhibits VEGF-induced angiogenesis by blocking Ezrin
phosphorylation.

Experimental Protocols
Isolation of Nudifloside D from Callicarpa nudiflora

A general procedure for the isolation of iridoid glycosides from Callicarpa nudiflora involves the
following steps:

» Extraction: The dried and powdered aerial parts of C. nudiflora are extracted with ethanol at
room temperature. The solvent is then evaporated under reduced pressure to yield a crude
extract.

o Fractionation: The crude extract is suspended in water and partitioned successively with
petroleum ether, ethyl acetate, and n-butanol.
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o Chromatography: The n-butanol fraction, which is typically rich in glycosides, is subjected to
column chromatography on silica gel, eluting with a gradient of chloroform and methanol.

 Purification: Fractions containing Nudifloside D are further purified by repeated column
chromatography on Sephadex LH-20 and preparative high-performance liquid
chromatography (HPLC) to yield the pure compound.[1][7]

Western Blotting

o Endothelial cells are treated with Nudifloside D at various concentrations for a specified
time.

» Total protein is extracted using RIPA buffer and quantified using a BCA protein assay Kkit.

o Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF
membrane.

e The membrane is blocked with 5% non-fat milk or BSA in TBST and then incubated with
primary antibodies against target proteins (e.g., p-Ezrin, total Ezrin, VE-cadherin, a-SMA, [3-
actin) overnight at 4°C.

o After washing, the membrane is incubated with HRP-conjugated secondary antibodies.

e The protein bands are visualized using an enhanced chemiluminescence (ECL) detection
system.[2]

Co-Immunoprecipitation (Co-IP)

o Endothelial cells are treated with or without Nudifloside D.

Cells are lysed with ice-cold lysis buffer, and the supernatant is collected after centrifugation.

The supernatant is pre-cleared with protein A/G agarose beads.

The pre-cleared lysate is incubated with a primary antibody (e.g., anti-Ezrin) overnight at
4°C.

Protein A/G agarose beads are added to precipitate the antibody-protein complexes.
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The immunoprecipitates are washed, and the proteins are eluted and analyzed by Western
blotting.[2]

Immunofluorescence

Endothelial cells are seeded on coverslips and treated with Nudifloside D.

Cells are fixed with 4% paraformaldehyde, permeabilized with 0.1% Triton X-100, and
blocked with 1% BSA.

Cells are incubated with primary antibodies (e.g., anti-VE-cadherin, anti-a-SMA) followed by
incubation with fluorescently labeled secondary antibodies.

The coverslips are mounted with a mounting medium containing DAPI for nuclear staining.

Images are captured using a fluorescence microscope.[3]

Tube Formation Assay

A 96-well plate is coated with Matrigel and allowed to solidify at 37°C.

Endothelial cells are seeded onto the Matrigel-coated wells in the presence of VEGF and
different concentrations of Nudifloside D.

After incubation for several hours, the formation of capillary-like structures is observed and
photographed using a microscope.

The extent of tube formation can be quantified by measuring parameters such as the number
of nodes, number of branches, and total tube length using image analysis software.[2][8][9]

Rat Aortic Ring Assay

e Thoracic aortas are excised from rats and cut into 1-2 mm thick rings.

o The aortic rings are embedded in a collagen gel in a 48-well plate.

e The rings are cultured in endothelial cell growth medium supplemented with VEGF and

different concentrations of Nudifloside D.
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o The formation of microvessels sprouting from the aortic rings is monitored and photographed

over several days.

e The extent of angiogenesis is quantified by measuring the length and number of
microvessels.[2]

Conclusion

Nudifloside D is a promising natural product with well-defined anti-angiogenic and anti-
EndoMT activities. Its mechanism of action, centered on the inhibition of Ezrin phosphorylation,
provides a clear rationale for its therapeutic potential in diseases characterized by aberrant
angiogenesis and cellular invasion, such as cancer. This technical guide provides a solid
foundation of its chemical and biological properties, along with detailed experimental protocols,
to facilitate further research and development of Nudifloside D as a potential therapeutic
agent.

Workflow and Logical Relationships
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Caption: Experimental workflow for the study of Nudifloside D.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact
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and industry. Email: info@benchchem.com
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